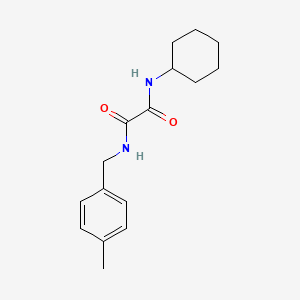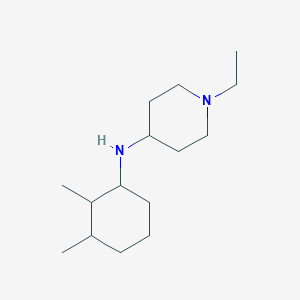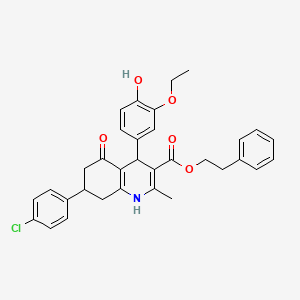
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide, also known as CXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CXE is a chiral molecule that belongs to the family of amides and is widely used as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to act as a chiral auxiliary by inducing chirality in the reaction intermediates, which leads to the formation of chiral products. N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments. In vitro studies have demonstrated that N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide exhibits antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide is a versatile chiral auxiliary that can be used in various synthetic transformations, making it a valuable tool for organic chemists. However, like any chemical compound, N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has its limitations. One of the main limitations is its relatively high cost, which may limit its use in large-scale industrial applications.
Future Directions
There are numerous future directions for the study of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide. One potential direction is the development of new synthetic methodologies that utilize N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide as a chiral auxiliary. Another potential direction is the investigation of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, the study of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide's antioxidant and anti-inflammatory properties may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide can be achieved through a multistep process that involves the reaction of cyclohexanone with benzylamine, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 4-methylbenzoyl chloride.
Scientific Research Applications
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been used as a chiral auxiliary in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics. N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has also been used in the preparation of chiral ligands for asymmetric catalysis.
properties
IUPAC Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)11-17-15(19)16(20)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQYUBWNINOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)

![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

